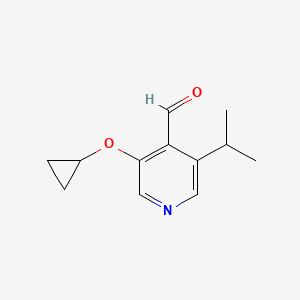
3-Cyclopropoxy-5-isopropylisonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-5-isopropylisonicotinaldehyde is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . This compound features a cyclopropoxy group and an isopropyl group attached to an isonicotinaldehyde core, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-isopropylisonicotinaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclopropanation of a suitable precursor followed by the introduction of the isopropyl group and the aldehyde functionality. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure consistency and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of this compound with high precision and minimal waste.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-isopropylisonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 3-Cyclopropoxy-5-isopropylisonicotinic acid.
Reduction: Formation of 3-Cyclopropoxy-5-isopropylisonicotinalcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropoxy-5-isopropylisonicotinaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-isopropylisonicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The cyclopropoxy and isopropyl groups may contribute to the compound’s overall binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Cyclopropoxy-5-isopropylisonicotinaldehyde is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-propan-2-ylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C12H15NO2/c1-8(2)10-5-13-6-12(11(10)7-14)15-9-3-4-9/h5-9H,3-4H2,1-2H3 |
InChI Key |
LYPOPQLIXZBGSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=CC(=C1C=O)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


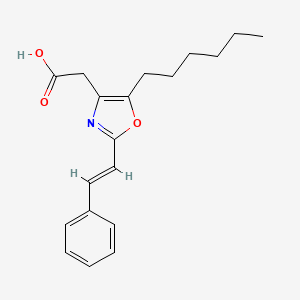
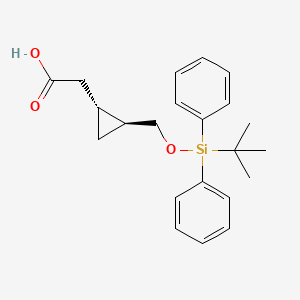
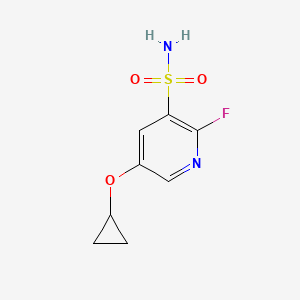

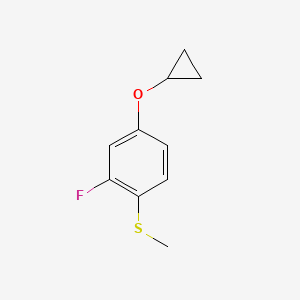
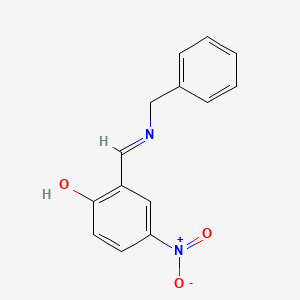

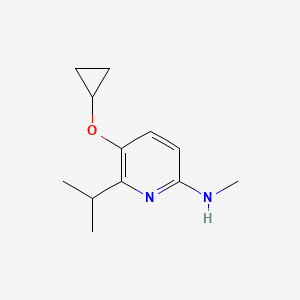


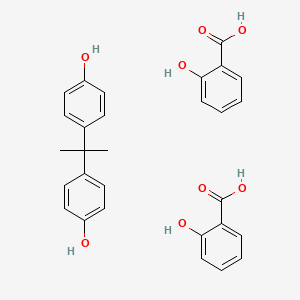


![N-[(E)-furan-2-ylmethylidene]thiophene-2-sulfonamide](/img/structure/B14808602.png)
